molecular formula C16H18ClN B6226076 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1231254-49-1

4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6226076
CAS No.: 1231254-49-1
M. Wt: 259.77 g/mol
InChI Key: SGTABIDYQDGIQH-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by a phenyl group attached to the nitrogen atom of the isoquinoline ring, with a methyl group at the para position of the phenyl ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

  • Formation of Isoquinoline Derivative: The starting material is often an isoquinoline derivative, which undergoes various chemical reactions to introduce the phenyl group.

  • Methylation: The phenyl group is then methylated at the para position to introduce the methyl group.

  • Reduction: The resulting compound is reduced to form the tetrahydroisoquinoline structure.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular conditions.

  • Industry: The compound is used in the development of new materials and as a corrosion inhibitor in industrial processes.

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Isoquinoline: The parent compound without the phenyl group.

  • N-Methylisoquinoline: A methylated isoquinoline without the phenyl group.

  • 4-Methylphenyl-1,2,3,4-tetrahydroisoquinoline: A similar compound without the hydrochloride salt.

These compounds differ in their chemical structure and properties, which can lead to variations in their biological and industrial applications.

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Properties

CAS No.

1231254-49-1

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c1-12-6-8-13(9-7-12)16-11-17-10-14-4-2-3-5-15(14)16;/h2-9,16-17H,10-11H2,1H3;1H

InChI Key

SGTABIDYQDGIQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC3=CC=CC=C23.Cl

Purity

95

Origin of Product

United States

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